molecular formula C₁₀H₁₀N₄O₆ B1139817 N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt CAS No. 6645-64-3

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt

Cat. No.: B1139817
CAS No.: 6645-64-3
M. Wt: 282.21
InChI Key:
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Description

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is a caged, photolabile nitric oxide donor. This compound is particularly useful for delivering nitric oxide into intracellular compartments on a microsecond time scale without any cytotoxic effects . It is widely used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt typically involves the reaction of p-phenylenediamine with nitrosating agents under controlled conditions. The process includes the following steps:

    p-Phenylenediamine is reacted with nitrosating agents such as sodium nitrite in an acidic medium to form N,N-dinitroso-p-phenylenediamine.

    Carboxymethylation: The dinitroso compound is then reacted with chloroacetic acid under basic conditions to introduce carboxymethyl groups, resulting in N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine.

    Disodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of nitrogen.

    Reduction: Reduction reactions can convert the nitroso groups to amines.

    Substitution: The carboxymethyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl groups under basic conditions.

Major Products Formed

    Oxidation: Products include various nitrogen oxides.

    Reduction: Products include N,N-dicarboxymethyl-p-phenylenediamine.

    Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

    Biology: Employed in cellular studies to deliver nitric oxide and study its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide plays a role, such as cardiovascular diseases.

    Industry: Utilized in the development of nitric oxide-releasing materials and coatings.

Mechanism of Action

The mechanism of action of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt involves the photolytic release of nitric oxide. Upon exposure to light, the compound undergoes a photochemical reaction that releases nitric oxide. This nitric oxide can then interact with various molecular targets and pathways, including:

    Activation of guanylate cyclase: Leading to increased levels of cyclic GMP.

    Modulation of protein function: Through S-nitrosylation of cysteine residues.

    Regulation of gene expression: By influencing transcription factors.

Comparison with Similar Compounds

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is unique due to its photolabile nature and ability to release nitric oxide rapidly. Similar compounds include:

    S-Nitrosoglutathione: Another nitric oxide donor but with different release kinetics.

    Diethylamine NONOate: A nitric oxide donor with a different mechanism of release.

    S-Nitroso-N-acetylpenicillamine: A nitric oxide donor used in various biological studies.

These compounds differ in their stability, release rates, and specific applications, making this compound a valuable tool in research where rapid and controlled nitric oxide release is required.

Properties

IUPAC Name

disodium;2-[4-[carboxylatomethyl(nitroso)amino]-N-nitrosoanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O6.2Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;;/h1-4H,5-6H2,(H,15,16)(H,17,18);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYKCFBRQYPBQO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC(=O)[O-])N=O)N(CC(=O)[O-])N=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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